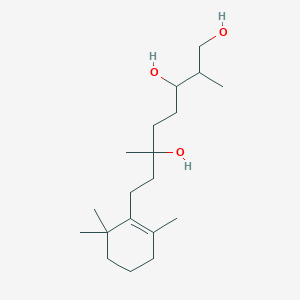
2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octane-1,3,6-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octane-1,3,6-triol is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring and multiple hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octane-1,3,6-triol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxyl groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octane-1,3,6-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octane-1,3,6-triol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octane-1,3,6-triol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexene ring can interact with lipid membranes, affecting their properties.
相似化合物的比较
Similar Compounds
Retinol: Shares a similar cyclohexene ring structure but differs in the functional groups attached.
β-Ionone: Another compound with a cyclohexene ring, used in the fragrance industry.
Ketoisophorone: A related compound with a similar backbone but different functional groups.
Uniqueness
2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octane-1,3,6-triol is unique due to its combination of multiple hydroxyl groups and a cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
90375-63-6 |
|---|---|
分子式 |
C19H36O3 |
分子量 |
312.5 g/mol |
IUPAC 名称 |
2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octane-1,3,6-triol |
InChI |
InChI=1S/C19H36O3/c1-14-7-6-10-18(3,4)16(14)8-11-19(5,22)12-9-17(21)15(2)13-20/h15,17,20-22H,6-13H2,1-5H3 |
InChI 键 |
GRNKMQHDBOOXQW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(CCC1)(C)C)CCC(C)(CCC(C(C)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
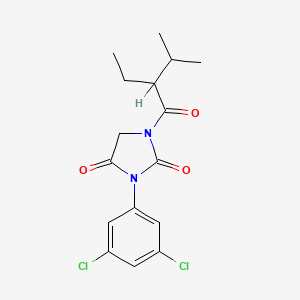
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)

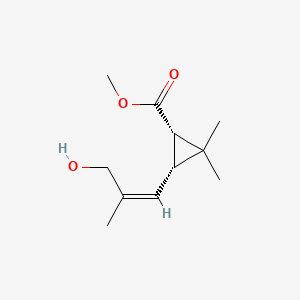
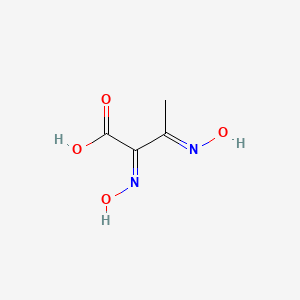
![1,1'-Methylenebis[2-(nonyloxy)benzene]](/img/structure/B14366042.png)
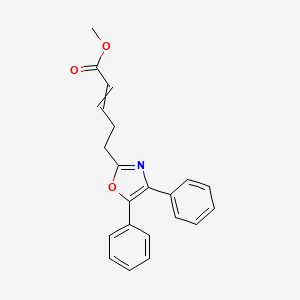

![(3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14366054.png)
![4-[1-(Acetyloxy)ethenyl]phenyl butanoate](/img/structure/B14366060.png)
![Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B14366062.png)

![2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one](/img/structure/B14366073.png)
